molecular formula C28H39NO4 B14519956 2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate CAS No. 63148-17-4

2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate

Cat. No.: B14519956
CAS No.: 63148-17-4
M. Wt: 453.6 g/mol
InChI Key: OVBAGWXVKHKYHF-UHFFFAOYSA-N
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Description

2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzoyl group, a dodecyloxy group, and an ethylcarbamate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:

    Preparation of 2-Benzoyl-5-hydroxyphenyl ethylcarbamate: This can be achieved by reacting 2-benzoyl-5-hydroxyphenyl with ethyl isocyanate under controlled conditions.

    Alkylation: The hydroxyl group of the intermediate is then alkylated with dodecyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and ethylcarbamate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The dodecyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The ethylcarbamate group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Benzoyl-5-(dodecyloxy)phenyl ethylcarbamate can be compared with other benzoyl derivatives, such as:

    2-Benzoyl-5-hydroxyphenyl ethylcarbamate: Lacks the dodecyloxy group, resulting in different chemical and biological properties.

    2-Benzoyl-5-(methoxy)phenyl ethylcarbamate: Contains a methoxy group instead of a dodecyloxy group, affecting its solubility and reactivity.

    2-Benzoyl-5-(ethoxy)phenyl ethylcarbamate: Contains an ethoxy group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

63148-17-4

Molecular Formula

C28H39NO4

Molecular Weight

453.6 g/mol

IUPAC Name

(2-benzoyl-5-dodecoxyphenyl) N-ethylcarbamate

InChI

InChI=1S/C28H39NO4/c1-3-5-6-7-8-9-10-11-12-16-21-32-24-19-20-25(26(22-24)33-28(31)29-4-2)27(30)23-17-14-13-15-18-23/h13-15,17-20,22H,3-12,16,21H2,1-2H3,(H,29,31)

InChI Key

OVBAGWXVKHKYHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OC(=O)NCC

Origin of Product

United States

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